molecular formula C22H22N4O B7696715 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

Cat. No. B7696715
M. Wt: 358.4 g/mol
InChI Key: UKVGILMWUKFDDC-UHFFFAOYSA-N
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Description

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, also known as BPQ-OH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPQ-OH is a pyrazoloquinoline derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, enzymes, and receptors. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that this compound inhibits the activity of various enzymes and receptors involved in these processes, including COX-2, NF-κB, and Nrf2.

Advantages and Limitations for Lab Experiments

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide has several advantages for lab experiments, including its ease of synthesis and its ability to interact with various cellular targets. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, including its potential use as a therapeutic agent in various diseases, the development of more efficient synthesis methods, and the identification of its cellular targets and mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its ease of synthesis, ability to interact with various cellular targets, and significant anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for further study and development.

Synthesis Methods

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide can be synthesized using various methods, including the reaction of 3-amino-1-butyl-1H-pyrazolo[3,4-b]quinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-(4-methylbenzoyl)-1-butyl-1H-pyrazolo[3,4-b]quinoline with hydroxylamine hydrochloride to yield this compound.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-17-7-5-6-8-19(17)23-21)20(25-26)24-22(27)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVGILMWUKFDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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